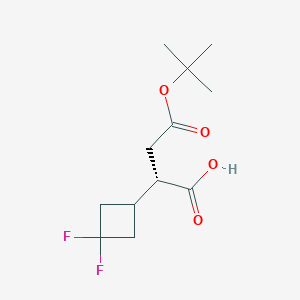![molecular formula C19H13ClN2OS B12942967 Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]- CAS No. 500022-51-5](/img/structure/B12942967.png)
Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide is a synthetic compound that incorporates both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule can result in unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide typically involves the formation of the indole and thiophene rings followed by their coupling. One common method is the condensation reaction between an indole derivative and a thiophene derivative. For example, the indole derivative can be synthesized via Fischer indole synthesis, while the thiophene derivative can be prepared using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
N-(2-(1H-Indol-3-yl)thiophen-3-yl)benzamide: Lacks the chlorine atom on the benzamide ring.
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-methylbenzamide: Contains a methyl group instead of a chlorine atom.
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-nitrobenzamide: Contains a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide can significantly influence its chemical reactivity and biological activity. Chlorine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.
特性
CAS番号 |
500022-51-5 |
|---|---|
分子式 |
C19H13ClN2OS |
分子量 |
352.8 g/mol |
IUPAC名 |
4-chloro-N-[2-(1H-indol-3-yl)thiophen-3-yl]benzamide |
InChI |
InChI=1S/C19H13ClN2OS/c20-13-7-5-12(6-8-13)19(23)22-17-9-10-24-18(17)15-11-21-16-4-2-1-3-14(15)16/h1-11,21H,(H,22,23) |
InChIキー |
FYRRYFODQYUICD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C=CS3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
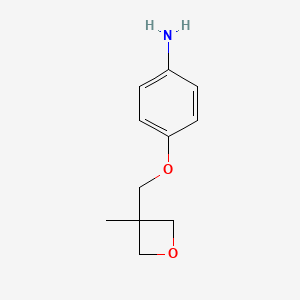
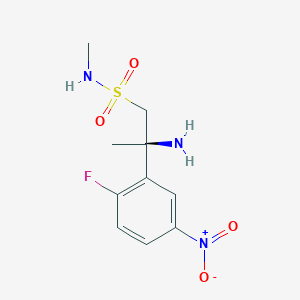
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
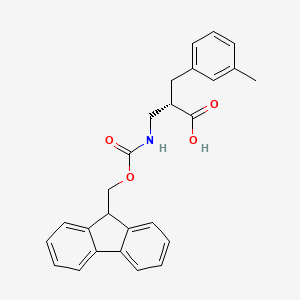

![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

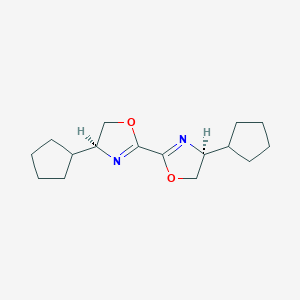
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
